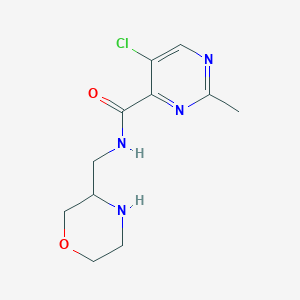![molecular formula C16H20ClFN2O2 B7437108 2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B7437108.png)
2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone, also known as CFE, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promising results in various studies, and its unique properties make it an interesting subject for further research.
Mecanismo De Acción
The exact mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone is not yet fully understood, but it is believed to work by inhibiting certain enzymes and proteins involved in cell growth and proliferation. This may explain its potential as a cancer treatment, as cancer cells often have abnormal cell growth and proliferation.
Biochemical and Physiological Effects:
2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone has been shown to have various biochemical and physiological effects in the body. One study found that it was able to increase the levels of certain neurotransmitters in the brain, suggesting that it may have potential as a treatment for neurological disorders such as depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone in lab experiments is its unique chemical structure, which allows for the study of its effects on various enzymes and proteins. However, one limitation is that it can be difficult to synthesize, which may limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for research on 2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone. One area of interest is its potential use as a treatment for cancer and other diseases. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, research could focus on optimizing the synthesis method for 2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone to make it more accessible for use in lab experiments.
Métodos De Síntesis
The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone can be achieved through a multi-step process involving the reaction of various chemicals. One method involves the reaction of 2-chloro-6-fluorobenzaldehyde with 1,2-diaminocyclohexane in the presence of acetic acid. The resulting product is then reacted with ethyl chloroformate and sodium carbonate to yield 2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone.
Aplicaciones Científicas De Investigación
2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone has been studied for its potential use in various scientific research applications, including as a potential treatment for cancer and other diseases. One study found that 2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone was able to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClFN2O2/c17-13-2-1-3-14(18)12(13)10-15(21)20-7-4-16(5-8-20)11-19-6-9-22-16/h1-3,19H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMVHGZLRWYWEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNCCO2)C(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7437026.png)
![2,5-dimethyl-N-[4-(oxolan-2-ylmethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7437027.png)
![ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate](/img/structure/B7437030.png)
![3-hydroxy-N-methyl-N-[(4-methylsulfinylphenyl)methyl]-1-phenylcyclobutane-1-carboxamide](/img/structure/B7437040.png)

![(2R)-2-(dimethylamino)-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7437052.png)
![(1-propan-2-ylpiperidin-4-yl)-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437055.png)


![Methyl 6-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-5-methoxypyrimidine-4-carboxylate](/img/structure/B7437083.png)
![[1-[2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]amino]ethyl]cyclopropyl]methanol](/img/structure/B7437090.png)
![Ethyl 6-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]-2-methylpyrimidine-4-carboxylate](/img/structure/B7437095.png)

![2-Methyl-4-[5-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B7437125.png)